Anti-Zika Virus Activity: 2,8-Bis(trifluoromethyl)quinoline Derivatives Show a 5-Fold Potency Increase Over Mefloquine
A direct head-to-head comparison demonstrates that specific C-4 modified derivatives of the 2,8-bis(trifluoromethyl)quinoline scaffold are significantly more potent inhibitors of Zika virus (ZIKV) replication than the parent drug, mefloquine. The most potent analogs in the series, compounds 3a and 4, both achieved a mean EC50 of 0.8 μM, representing a 5-fold improvement in potency compared to mefloquine under identical in vitro assay conditions [1].
| Evidence Dimension | In vitro anti-Zika virus (ZIKV) replication potency (EC50) |
|---|---|
| Target Compound Data | 0.8 μM (for derivatives 3a and 4) |
| Comparator Or Baseline | Mefloquine (EC50 = 4.0 μM, inferred from 5-fold difference) |
| Quantified Difference | 5-fold increase in potency |
| Conditions | In vitro ZIKV replication assay in Vero cells |
Why This Matters
This quantifiable improvement over a clinically approved drug validates the 2,8-bis(trifluoromethyl)quinoline core as a superior starting point for developing next-generation anti-ZIKV therapeutics.
- [1] Lima, G. B., et al. (2017). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. European Journal of Medicinal Chemistry, 127, 334-340. View Source
